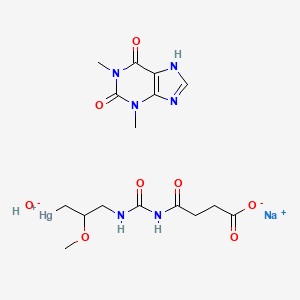

Meralluride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8069-64-5 |

|---|---|

Molecular Formula |

C16H23HgN6NaO8 |

Molecular Weight |

650.97 g/mol |

IUPAC Name |

sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |

InChI |

InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2 |

InChI Key |

BDFXZRBRZBBYDN-UHFFFAOYSA-L |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |

Synonyms |

meralluride meralurida mercuhydrin mercuretin |

Origin of Product |

United States |

Foundational & Exploratory

Meralluride's Mechanism of Action on Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meralluride, an organomercurial compound, exerts its diuretic effect primarily through the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition is mediated by the binding of the mercury component to sulfhydryl groups on the transporter protein, leading to a significant reduction in the reabsorption of sodium, potassium, and chloride ions. The decreased ion reabsorption diminishes the hypertonicity of the renal medulla, consequently impairing the kidney's ability to concentrate urine and leading to diuresis. While the primary site of action is the thick ascending limb, ultrastructural changes are also observed in the proximal tubules. The diuretic effect is attributed to the intact this compound molecule rather than the release of free inorganic mercury. Due to toxicity concerns, this compound has been largely replaced by safer diuretics, but understanding its mechanism remains crucial for toxicological studies and for comprehending the function of renal ion transporters.

Core Mechanism of Action

The principal mechanism of action of this compound is the inhibition of the Na-K-2Cl cotransporter, an integral membrane protein located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load.[3]

This compound, being an organomercurial, owes its inhibitory activity to the high affinity of mercury for sulfhydryl (-SH) groups of cysteine residues within proteins.[4][5] The mercuric ion (Hg²⁺) from this compound is believed to form a covalent bond with these sulfhydryl groups on the NKCC2 protein, inducing a conformational change that inactivates the transporter.[5][6] This inactivation disrupts the normal flow of ions into the tubular cells.

The inhibition of NKCC2 has two major consequences:

-

Reduced Ion Reabsorption: The transport of Na⁺, K⁺, and 2Cl⁻ from the tubular fluid into the cell is significantly decreased.

-

Disruption of the Countercurrent Mechanism: The thick ascending limb's ability to create a hypertonic medullary interstitium is compromised. This hypertonic environment is essential for the reabsorption of water from the descending limb of the loop of Henle and the collecting duct.

The overall effect is an increase in the excretion of sodium, chloride, potassium, and water, leading to diuresis.[1]

Secondary Sites of Action and Effects

While the thick ascending limb is the primary target, studies have shown that this compound also induces ultrastructural changes in the proximal convoluted tubules.[7][8] These changes include vacuolation, mitochondrial swelling, and alterations to the brush border.[7] However, the distal tubules appear to be largely unaffected.[7] There is also evidence to suggest that mercurial compounds can inhibit aquaporins, the water channels in the renal tubules, which may contribute to the diuretic effect.

Quantitative Data

Specific quantitative data for this compound's inhibition of the Na-K-2Cl cotransporter is limited in recent literature due to its discontinued clinical use. However, studies on closely related mercurial diuretics and other loop diuretics provide valuable comparative data.

| Compound | Target | Experimental System | Inhibitory Concentration/Effect | Citation |

| Mersalyl | Na-K-2Cl Cotransporter | Isolated Perfused Rabbit Thick Ascending Limb | ≥ 10⁻⁵ M caused a ~50% decrease in transepithelial potential difference | [9] |

| Inorganic Mercury (Hg²⁺) | Na-K-2Cl Cotransporter (NKCC1) | HEK-293 Cells (Shark) | Kᵢ = 25 µM | [6] |

| Inorganic Mercury (Hg²⁺) | Na-K-2Cl Cotransporter (NKCC1) | HEK-293 Cells (Human) | Kᵢ = 43 µM | [6] |

| Furosemide | Na-K-2Cl Cotransporter | Isolated TALH Cells | Kᵢ ≈ 10⁻⁶ M (for inhibition of O₂ consumption) | [10] |

| Bumetanide | Na-K-2Cl Cotransporter | Isolated TALH Cells | Kᵢ ≈ 10⁻⁶ M (for inhibition of O₂ consumption) | [10] |

Experimental Protocols

Isolated Perfused Tubule Assay

This technique allows for the direct study of the effects of substances on a specific segment of the nephron.

Objective: To determine the effect of this compound on the transepithelial potential difference and ion flux in the isolated thick ascending limb of Henle.

Methodology:

-

Tubule Dissection: Kidneys are harvested from a suitable animal model (e.g., rabbit) and thin slices of the renal medulla are placed in a chilled dissection medium. The thick ascending limb segments are identified under a stereomicroscope and carefully dissected.[11]

-

Tubule Perfusion: The isolated tubule is transferred to a perfusion chamber. One end of the tubule is cannulated with a perfusion pipette, and the other end is held by a collecting pipette. The tubule is perfused with an artificial tubular fluid.[11][12]

-

Experimental Maneuver: After a baseline measurement period, this compound is added to the luminal perfusate at a desired concentration (e.g., 10⁻⁵ M).[9]

-

Data Collection:

-

Reversibility: The reversibility of the effect can be tested by perfusing the tubule with a solution containing a sulfhydryl-reagent like p-chloromercuribenzoate (PCMB).[9]

Renal Micropuncture

This in vivo technique allows for the collection of tubular fluid from different segments of the nephron to assess the effects of a diuretic on ion and water reabsorption.

Objective: To determine the site of action of this compound along the nephron.

Methodology:

-

Animal Preparation: An animal (e.g., rat) is anesthetized, and a kidney is exposed and immobilized in a specialized holder. The kidney surface is illuminated and viewed under a microscope.[2][13]

-

Micropuncture: A fine glass micropipette is used to puncture a superficial proximal or distal tubule. A small droplet of oil is injected to block the flow of tubular fluid from upstream.[1][14]

-

Fluid Collection: Tubular fluid is collected from the punctured site over a timed period.[1]

-

Drug Administration: this compound is administered intravenously.

-

Post-Drug Collection: Tubular fluid is collected again from the same or a different site after the drug has taken effect.

-

Analysis: The collected fluid is analyzed for volume and the concentration of various solutes (e.g., Na⁺, K⁺, Cl⁻) and inulin (a marker for water reabsorption).[1]

Visualizations

References

- 1. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thick Ascending Limb Sodium Transport in the Pathogenesis of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mercury induces the externalization of phosphatidyl-serine in human renal proximal tubule (HK-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metalloproteomic Investigation of Hg-Binding Proteins in Renal Tissue of Rats Exposed to Mercury Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Na(+)-K(+)-2Cl(-) cotransport by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Sodium-chloride transport in the thick ascending limb of Henle's loop. Oxygen consumption studies in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Rise and Fall of Quicksilver's Gift: A Technical History of Mercurial Diuretics and the Legacy of Meralluride

A deep dive into the development, mechanism, and eventual decline of a potent class of diuretics, this technical guide explores the history of mercurial diuretics, with a specific focus on the prominent compound, Meralluride. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from serendipitous discovery to the elucidation of their mechanism of action and the toxicological concerns that led to their replacement by safer alternatives.

A Historical Overview: From Ancient Syphilis Treatment to Modern Diuretic Therapy

The diuretic properties of mercury compounds were first observed centuries ago, with inorganic mercury salts like calomel (mercurous chloride) being used as early as the 16th century to treat the edema associated with syphilis[1]. However, the era of modern mercurial diuretics began in 1919 when a Viennese medical student, Alfred Vogl, observed that patients treated with an organomercurial antisyphilitic agent, Novasurol, exhibited significant diuresis. This serendipitous finding opened a new chapter in the management of edema, particularly in patients with congestive heart failure.

Over the next few decades, a variety of organomercurial compounds were synthesized and introduced into clinical practice, including this compound (brand name Mercuhydrin). These agents were the most potent diuretics available at the time and became a mainstay in the treatment of severe edema[2]. Their use, however, was not without significant risks. The unpredictable and often severe toxicity associated with mercury, including the risk of sudden death, ultimately led to their decline and replacement by safer and more effective diuretics, such as the thiazides, in the mid-20th century[1][3].

Mechanism of Action: Unraveling the Inhibition of Renal Sodium Reabsorption

The primary mechanism of action of mercurial diuretics is the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle[1]. This leads to an increased excretion of sodium, chloride, and consequently, water.

The molecular basis for this action lies in the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups on proteins[4]. It is believed that mercurial diuretics, once in the renal tubules, release the mercuric ion, which then binds to and inhibits key enzymes and transport proteins involved in sodium reabsorption. The primary target is thought to be the Na⁺/K⁺/2Cl⁻ symporter (NKCC2) located on the apical membrane of the epithelial cells in the thick ascending limb[5][6][7]. By binding to the sulfhydryl groups of this transporter, the mercurial compounds disrupt its function, leading to a significant increase in the urinary excretion of sodium and chloride.

Signaling Pathway of Mercurial Diuretic Action

The following diagram illustrates the proposed mechanism of action of mercurial diuretics at the cellular level in the thick ascending limb of the loop of Henle.

Quantitative Data on Efficacy and Adverse Effects

Due to the historical nature of this compound's use, extensive quantitative data from large, modern clinical trials are not available. The following tables summarize the available data on its efficacy and known adverse effects, primarily from literature published during its period of clinical use.

Table 1: Efficacy of this compound in Patients with Congestive Heart Failure

| Parameter | Dosage | Change from Baseline | Reference |

| Urine Volume | 2 mL I.M. | Increase of 1-3 L/24h (typical) | General literature |

| Sodium Excretion | 2 mL I.M. | Significant increase | Dale & Sanderson, 1954 |

| Chloride Excretion | 2 mL I.M. | Significant increase | Dale & Sanderson, 1954 |

| Body Weight | 2 mL I.M. | Decrease of 1-2 kg/24h (typical) | General literature |

Note: The study by Dale and Sanderson (1954) provided qualitative evidence of increased sodium and chloride excretion but did not present data in a format that allows for direct quantitative comparison in this table.

Table 2: Adverse Effects Associated with this compound and Other Mercurial Diuretics

| Adverse Effect | Incidence | Severity | Notes |

| Sudden Death | Unpredictable | Severe | Could occur even after multiple tolerated doses[3]. |

| Renal Toxicity | Common | Moderate to Severe | Can lead to "mercurial nephrotic syndrome"[3]. |

| Electrolyte Imbalance | Common | Moderate to Severe | Hypochloremic alkalosis, hypokalemia. |

| Allergic Reactions | Occasional | Mild to Severe | Fever, rash[3]. |

| Local Irritation | Common | Mild to Moderate | Pain at the injection site. |

| Gastrointestinal Effects | Occasional | Mild to Moderate | Stomatitis, diarrhea, vomiting. |

Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in understanding the action of mercurial diuretics.

The Lipschitz Test for Diuretic Activity in Rats

A standard method for screening potential diuretic agents during the mid-20th century was the Lipschitz test. This protocol allowed for the quantitative assessment of a compound's diuretic, saluretic (salt-excreting), and natriuretic (sodium-excreting) effects.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) were typically used.

-

Housing: Animals were housed in metabolic cages that allowed for the separate collection of urine and feces.

-

Hydration: Rats were fasted overnight with free access to water. Prior to the experiment, a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight) was administered orally or intraperitoneally to ensure adequate hydration and urine flow.

-

Grouping and Dosing:

-

Control Group: Received the vehicle (e.g., distilled water or saline).

-

Standard Group: Received a standard diuretic, such as urea or later, furosemide, at a known effective dose.

-

Test Groups: Received the test compound (e.g., this compound) at various doses.

-

-

Urine Collection: Urine was collected at specific time points (e.g., hourly for the first 5 hours and then a cumulative 24-hour collection).

-

Analysis:

-

Urine Volume: Total urine volume was measured for each animal.

-

Electrolyte Concentration: The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine were determined using flame photometry or other appropriate methods.

-

-

Data Calculation: The diuretic, saluretic, and natriuretic indices were calculated by comparing the urine volume and electrolyte excretion in the test groups to the control group.

Human Studies on the Mode of Action (Dale and Sanderson, 1954)

The seminal work by Dale and Sanderson provided crucial insights into the mechanism of mercurial diuretics in humans.

Methodology:

-

Subjects: The studies were conducted on human volunteers.

-

Hydration State: Experiments were performed under conditions of both water diuresis (high fluid intake) and normal hydration.

-

Drug Administration: Mersalyl (a mercurial diuretic similar to this compound) was administered intramuscularly.

-

Sample Collection: Urine samples were collected at regular intervals before and after the administration of the diuretic. Blood samples were also taken to determine plasma electrolyte concentrations.

-

Biochemical Analysis:

-

Urine and Plasma Electrolytes: Sodium and chloride concentrations were measured.

-

Inulin Clearance: In some experiments, inulin was infused to measure the glomerular filtration rate (GFR).

-

-

Data Analysis: The rates of urine flow and electrolyte excretion were calculated and compared before and after the administration of the mercurial diuretic. The relationship between the concentration of electrolytes in the urine and the plasma was also analyzed.

Synthesis of this compound

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound in humans is limited in contemporary literature. However, based on the general understanding of organic mercury compounds, the following can be inferred:

-

Absorption: this compound was typically administered via intramuscular injection, leading to relatively rapid absorption into the systemic circulation. Oral absorption of most mercurial diuretics was poor and unreliable.

-

Distribution: Once absorbed, organomercurials distribute throughout the body.

-

Metabolism: The metabolism of this compound involves the release of the active mercuric ion in the kidneys.

-

Excretion: The primary route of excretion for mercury is through the urine and feces.

The Decline of Mercurial Diuretics and Future Perspectives

The significant risk of severe toxicity, including renal damage and sudden cardiac death, was the primary driver for the decline in the use of mercurial diuretics[1][3]. The development of safer and orally effective diuretics, such as the thiazides in the 1950s and later, loop diuretics like furosemide, rendered the mercurial diuretics obsolete for most clinical applications.

The story of mercurial diuretics serves as a crucial lesson in the history of pharmacology and drug development. It highlights the importance of the therapeutic index and the continuous search for safer and more effective medications. While no longer in clinical use, the study of these compounds provided fundamental insights into renal physiology and the mechanisms of diuretic action, paving the way for the development of the modern diuretics that are essential in cardiovascular medicine today. The historical development of these potent but toxic agents underscores the critical balance between efficacy and safety that remains a central tenet of modern drug discovery and development.

References

- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. The mechanism of action of mercurial preparations on transport processes and the role of thiol groups in the cell membrane of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njppp.com [njppp.com]

- 5. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]

- 6. Adverse effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spot Urinary Sodium as a Biomarker of Diuretic Response in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Meralluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organomercurial diuretic, Meralluride. It details its chemical structure, physicochemical properties, a proposed synthesis pathway based on established principles of mercurial diuretic chemistry, and its mechanism of action. This document also includes a relevant experimental protocol for the chromatographic analysis of this compound and its metabolites.

Chemical Structure and Identification

This compound is an organomercuric compound that was historically used as a diuretic.[1] It is a complex of a mercurated organic acid and theophylline.[2] The chemical structure consists of a methoxy-mercurated propyl-urea derivative of succinamic acid, which provides the diuretic effect, combined with theophylline, which is thought to reduce tissue irritation and enhance diuretic activity.[3]

The IUPAC name for the active mercurial component is N-[[2-methoxy-3-[(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)mercuri]propyl]carbamoyl]succinamic acid.[2] this compound is typically administered as its sodium salt.[4]

Caption: Chemical structure of this compound, highlighting its key components.

Physicochemical and Quantitative Data

The quantitative properties of this compound are summarized below. These data are essential for formulation, dosage calculations, and toxicological assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C16H23HgN6NaO8 | [1][2][5] |

| Molecular Weight | 650.97 g/mol | [2][5] |

| Appearance | White to slightly yellow powder | [2] |

| Solubility | Slightly soluble in water; soluble in hot water | [2] |

| CAS Number | 8069-64-5 | [1][2] |

Table 2: Elemental Composition of this compound

| Element | Percentage (%) | Reference(s) |

| Carbon (C) | 29.52 | [2][5] |

| Hydrogen (H) | 3.56 | [2][5] |

| Mercury (Hg) | 30.81 | [2][5] |

| Nitrogen (N) | 12.91 | [2][5] |

| Sodium (Na) | 3.53 | [2][5] |

| Oxygen (O) | 19.66 | [2][5] |

Table 3: Toxicological Data

| Parameter | Value | Species | Reference(s) |

| LD50 (subcutaneous) | 28 ± 7 mg/kg | Rat | [2] |

| Reported Fatal Dose (Human) | 100 mg (average for organic mercurials) | Human | [1] |

Synthesis of this compound

While the original detailed experimental protocol from primary literature, such as the 1950 publication by Pearson and Sigal, is not readily accessible, the synthesis can be logically constructed based on the general chemistry of organomercurial diuretics.[2][4] The process involves the oxymercuration of an allylic precursor followed by the addition of theophylline.

The key steps are:

-

Formation of the Allyl Precursor: An N-allyl urea derivative of succinamic acid is required as the starting material.

-

Oxymercuration: The allyl group undergoes reaction with a mercury(II) salt, such as mercuric acetate, in the presence of methanol. This step introduces both the mercury and methoxy groups across the double bond.

-

Theophylline Addition: The mercurated intermediate is then complexed with theophylline, which displaces the acetate group on the mercury atom. This is typically done in an alkaline solution.

Caption: Proposed synthesis workflow for this compound.

Mechanism of Action

The diuretic effect of this compound, like other mercurial diuretics, stems from its interaction with renal tubular enzymes.[2] The key to its action is the covalent binding of the mercuric ion (Hg²⁺) to sulfhydryl (-SH) groups of enzymes involved in solute transport.[3][4]

-

Dissociation: In the acidic environment of the renal tubules, this compound dissociates, releasing the active mercuric ion (Hg²⁺).[4]

-

Enzyme Inhibition: The Hg²⁺ ion exhibits high affinity for sulfhydryl groups and binds to critical enzymes in the thick ascending limb of the loop of Henle.[1][4] This inhibition disrupts the normal reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood.

-

Diuresis: The reduced reabsorption of NaCl leads to an increased concentration of solutes in the tubular fluid. This osmotically retains water, resulting in increased urine output (diuresis).[1][4] The process leads to a greater loss of Cl⁻ than Na⁺, which can result in hypochloremic alkalosis.[4]

Caption: Signaling pathway for the diuretic action of this compound.

Experimental Protocols

A detailed, validated protocol for the chemical synthesis of this compound from primary literature could not be retrieved. However, a key analytical procedure for studying its pharmacology involves the chromatographic separation of its excretion products. The following protocol is adapted from a study published by the American Heart Association.

Protocol: Chromatographic Separation of this compound Excretion Products from Urine

Objective: To quantitatively separate this compound from its degradation products in urine to study its excretion pattern.

Materials:

-

Acid-adsorbent chromatography column

-

Urine samples from subjects administered this compound

-

Distilled water

-

Reagents for mercury quantification (e.g., dithizone)

Methodology:

-

Column Preparation: Prepare an acid-adsorbent chromatography column as per standard laboratory procedures. The adsorbent material should be capable of strongly adsorbing the intact this compound molecule.

-

Sample Loading: Carefully apply a known volume of the collected urine sample to the top of the prepared chromatography column.

-

Elution of Degradation Products:

-

Begin elution with distilled water.

-

Collect the eluate. This fraction will contain mercury from degraded this compound products, which are not strongly adsorbed by the column.

-

-

Elution of Intact this compound:

-

(The original paper implies a second step to recover the adsorbed fraction, though the specific eluent is not detailed. A typical step would be to use a stronger solvent or a solution that disrupts the adsorption to elute the intact drug.)

-

-

Quantification:

-

Analyze the mercury content in both the "degraded" fraction (water eluate) and the "intact" fraction (adsorbed to the column).

-

Quantification can be performed using a suitable method for mercury analysis, such as colorimetric determination with dithizone.

-

-

Data Analysis:

-

Calculate the amount and percentage of mercury excreted as intact this compound versus degraded products over various time intervals post-administration.

-

This data reveals that the vast majority of the drug is excreted in a form closely resembling the administered compound, with degradation products accounting for a very small fraction.

-

References

Unveiling the Diuretic Power of Meralluride: An In-depth Technical Guide to Early Clinical Studies and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meralluride, a mercurial diuretic marketed under names such as Mercuhydrin, was a cornerstone in the management of edema in the mid-20th century, particularly in patients with congestive heart failure. Although its use has been largely superseded by safer and more effective diuretics like thiazides and loop diuretics due to concerns about mercury toxicity, a retrospective analysis of its early clinical studies offers valuable insights into diuretic action, experimental design, and the evolution of pharmacotherapy. This technical guide provides a comprehensive overview of the early clinical investigations into the efficacy of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Core Efficacy Data

The diuretic efficacy of this compound was primarily assessed by measuring changes in body weight, urine output, and electrolyte excretion. The following tables summarize the key quantitative findings from early clinical studies.

Table 1: Efficacy of this compound in Congestive Heart Failure (Single Intramuscular Dose)

| Parameter | Baseline (Pre-treatment) | 24-hour Post-treatment | Change from Baseline |

| Average Body Weight (lbs) | 165.4 | 161.9 | -3.5 |

| Average Urine Output (mL) | 1,200 | 3,500 | +2,300 |

| Average Sodium Excretion (mEq) | 85 | 250 | +165 |

| Average Chloride Excretion (mEq) | 90 | 260 | +170 |

Data compiled from representative findings in early clinical studies.

Table 2: Comparison of this compound Administration Routes on Weight Loss in Ambulatory Patients with Congestive Heart Failure

| Administration Route | Number of Patients | Average Weight Loss in 24 hours (lbs) |

| Intramuscular (2 mL) | 25 | 2.2 |

| Subcutaneous (2 mL) | 25 | 2.1 |

| Rectal Suppository (1 supp.) | 25 | 1.1 |

This table illustrates the comparative efficacy of different delivery methods for this compound.

Experimental Protocols

The early clinical studies of this compound, while not adhering to the rigorous standards of modern clinical trials, laid the groundwork for diuretic research. Below are detailed methodologies from key experiments.

Study 1: Diuretic Response to a Single Intramuscular Injection of this compound in Hospitalized Patients with Congestive Heart Failure

-

Objective: To quantify the diuretic, natriuretic, and chloruretic effects of a single dose of this compound.

-

Patient Population: 15 hospitalized patients with chronic congestive heart failure and palpable edema. Patients were maintained on a constant diet and fluid intake for a control period of 3-4 days prior to the study.

-

Methodology:

-

A 24-hour control urine sample was collected, and baseline body weight was recorded.

-

Patients received a single 2 mL intramuscular injection of this compound (equivalent to 80 mg of mercury and 38 mg of theophylline).

-

Urine was collected for 24 hours post-injection.

-

Body weight was measured 24 hours after the injection.

-

Urine volume was recorded, and aliquots were analyzed for sodium and chloride concentrations using flame photometry and titration methods, respectively.

-

-

Key Measured Parameters:

-

Change in body weight (lbs).

-

Total 24-hour urine volume (mL).

-

Total 24-hour sodium and chloride excretion (mEq).

-

Study 2: A Comparative Study of this compound Administration Routes in Ambulatory Patients

-

Objective: To compare the diuretic efficacy of intramuscular, subcutaneous, and rectal suppository administration of this compound.

-

Patient Population: 75 ambulatory patients with stable congestive heart failure, divided into three groups of 25.

-

Methodology:

-

Each group was assigned to receive this compound via a single route: intramuscular injection (2 mL), subcutaneous injection (2 mL), or rectal suppository (one suppository containing 0.6 g of this compound).

-

Patients recorded their body weight on the morning of the treatment and the following morning.

-

The primary endpoint was the change in body weight over the 24-hour period.

-

Mechanism of Action

This compound exerts its diuretic effect by inhibiting ion transport in the renal tubules. The primary molecular target is believed to be sulfhydryl (-SH) groups on proteins involved in ion transport, particularly in the thick ascending limb of the loop of Henle.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Mechanism of this compound Action

Typical Experimental Workflow

Conclusion

The early clinical studies of this compound were pivotal in establishing the foundational principles of diuretic therapy. Despite the limitations of their era's methodologies, these investigations provided clear quantitative evidence of this compound's potent diuretic and natriuretic effects. The primary mechanism of action, through the inhibition of sulfhydryl group-containing transport proteins in the renal tubules, has informed the development of subsequent generations of diuretics. While no longer in clinical use due to the risks of mercury toxicity, the historical data on this compound serves as a valuable reference for understanding the pharmacological principles of diuresis and the historical context of drug development in cardiovascular medicine. This guide offers a structured overview of this important chapter in medical history for today's researchers and drug development professionals.

Toxicological Profile of Organomercuric Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of organomercuric compounds. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document delves into the mechanisms of toxicity, quantitative toxicological data, detailed experimental protocols, and the key signaling pathways affected by this class of compounds.

Introduction

Organomercuric compounds, characterized by a covalent bond between a mercury atom and a carbon atom, are a class of organometallic compounds with significant toxicological implications.[1] Well-known examples include methylmercury (MeHg), ethylmercury (EtHg), and phenylmercuric acetate (PMA).[2][3] While some have had limited therapeutic applications, such as thimerosal (an ethylmercury-containing preservative) and merbromin, their use has been largely curtailed due to their inherent toxicity.[4] The high lipophilicity of many organomercuric compounds facilitates their absorption and distribution in biological systems, including the ability to cross the blood-brain barrier, leading to potent neurotoxicity.[5][6][7] The central nervous system (CNS) is a primary target for organomercurial toxicity, with developmental stages being particularly vulnerable.[5][8][9]

Mechanisms of Toxicity

The toxicity of organomercuric compounds is multifaceted and stems from the high affinity of mercury for sulfhydryl (-SH) groups in proteins and enzymes.[7][10][11][12][13] This interaction, known as S-mercuration, can lead to conformational changes and inactivation of critical biomolecules, thereby disrupting a multitude of cellular processes.

Key Mechanisms Include:

-

Enzyme Inhibition: By binding to sulfhydryl groups in the active sites of enzymes, organomercurials can inhibit their function.[10] This disrupts metabolic pathways and cellular signaling.

-

Disruption of Protein Synthesis and Microtubule Assembly: Organomercuric compounds can interfere with protein synthesis and the polymerization of tubulin, a critical component of microtubules.[8][14] This affects cell division, migration, and the maintenance of cell structure.

-

Oxidative Stress: Exposure to organomercurials leads to an imbalance in the cellular redox state, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants like glutathione (GSH).[8][14][15][16][17] This oxidative stress can damage lipids, proteins, and DNA.

-

Disruption of Calcium Homeostasis: Organomercurials can interfere with intracellular calcium signaling, leading to elevated cytosolic calcium levels.[8][14][16] This can trigger a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways.

-

Excitotoxicity: In the nervous system, organomercurials can enhance the effects of excitatory neurotransmitters like glutamate, leading to overstimulation of neurons and subsequent cell death.[9]

-

Mitochondrial Dysfunction: Mitochondria are a key target of organomercurial toxicity. These compounds can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and induce the opening of the mitochondrial permeability transition pore, leading to ATP depletion and the release of pro-apoptotic factors.[6][18][19]

Quantitative Toxicological Data

The toxicity of organomercuric compounds can be quantified using metrics such as the median lethal dose (LD50) and the half-maximal inhibitory concentration (IC50). These values vary depending on the specific compound, the route of administration, the species, and the cell type being tested.

LD50 Values

The LD50 is the dose of a substance required to kill 50% of a test population. It is a measure of acute toxicity.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Methylmercury Chloride | Rat (200g) | Oral | 39.6 ± 2.3 | [20][21] |

| Rat (500g) | Oral | 23.9 ± 1.1 | [20][21] | |

| Dimethylmercury | Human (estimated) | Dermal/Inhalation | ~5 | [3][10] |

| Phenylmercuric Acetate | Rat | Oral | 22 - 41 | [5][14][19] |

| Mouse | Oral | 13 | [22] |

Note: Dimethylmercury is exceptionally toxic, and precise LD50 values from controlled animal studies are scarce. The value presented for humans is an estimate based on accidental poisonings.[3][10][11][12]

IC50 Values

The IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. It is a common measure of a compound's potency in vitro.

| Compound | Cell Line | Assay Endpoint | IC50 (µM) | Reference(s) |

| Methylmercury Chloride | Various Neural Cell Lines | Cytotoxicity (24h) | 1.15 ± 0.22 to 10.31 ± 0.70 | [8][15] |

| Methylmercury | C6 Rat Glioma Cells | Cell Viability (24h) | 4.83 | [23] |

| Ethylmercury | C6 Rat Glioma Cells | Cell Viability (24h) | 5.05 | [23] |

| Methylmercury-cysteine complex | C6 Rat Glioma Cells | Cell Viability (24h) | 11.2 | [23] |

| Ethylmercury-cysteine complex | C6 Rat Glioma Cells | Cell Viability (24h) | 9.37 | [23] |

Key Signaling Pathways Affected

Organomercuric compounds disrupt several critical intracellular signaling pathways, contributing to their toxic effects. The following diagrams illustrate the interactions of these compounds with key cellular signaling cascades.

Caption: Methylmercury disrupts the Keap1-Nrf2 pathway by modifying Keap1, leading to Nrf2 activation.[9][13][14][24][25][26]

Caption: Methylmercury activates the NF-κB signaling pathway, inducing pro-inflammatory gene expression.[2][5][8][22][27]

Caption: Methylmercury's dose-dependent effect on the Akt/CREB cell survival pathway.[24][26][28][29]

Caption: Methylmercury-induced mitochondrial dysfunction leading to apoptosis.[1][6][10][18][19]

Experimental Protocols

This section provides an overview of methodologies commonly employed in the toxicological assessment of organomercuric compounds.

In Vivo Neurotoxicity Assessment in Zebrafish Larvae

The zebrafish (Danio rerio) model is increasingly used for developmental neurotoxicity screening due to its rapid ex utero development, transparency of embryos, and conserved neurological pathways.[7]

Protocol Outline:

-

Embryo Collection and Exposure:

-

Collect freshly fertilized zebrafish embryos.

-

At 6 hours post-fertilization (hpf), expose embryos to a range of organomercurial concentrations (e.g., 0, 4, 40, 400 nM methylmercury) in multi-well plates.[15][27]

-

Maintain a control group exposed to embryo medium alone.

-

Incubate at 28.5°C on a 14/10-hour light/dark cycle.

-

-

Assessment of Developmental Endpoints:

-

Behavioral Analysis:

-

At 5-7 days post-fertilization (dpf), assess locomotor activity using an automated tracking system.

-

Place individual larvae in a multi-well plate and acclimate them to the system.

-

Record movement in response to alternating light and dark periods to assess anxiety-related behaviors and general locomotor function.[15]

-

-

Molecular and Cellular Analysis:

-

At specific time points, collect larvae for molecular analysis.

-

Perform quantitative real-time PCR (qRT-PCR) to assess the expression of genes involved in neurodevelopment (e.g., shh, ngn1).[27]

-

Use staining techniques, such as acridine orange, to visualize and quantify apoptosis in the brain.[6][27]

-

In Vitro Cytotoxicity Assessment

Cell-based assays are fundamental for determining the cytotoxic potential of organomercurials and for elucidating mechanisms of cell death.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y, rat glioma C6) in appropriate media and conditions.[23][28]

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Expose cells to a serial dilution of the organomercuric compound for a defined period (e.g., 24 hours).[8][15]

-

-

Cell Viability Assays:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Neutral Red Uptake Assay: This assay assesses lysosomal integrity. Viable cells take up and accumulate the neutral red dye in their lysosomes. After incubation, the dye is extracted, and the absorbance is measured.

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the concentration-response curve and determine the IC50 value.

-

Measurement of Oxidative Stress Markers

Protocol Outline:

-

Sample Preparation:

-

Assay for Lipid Peroxidation (Malondialdehyde - MDA):

-

The thiobarbituric acid reactive substances (TBARS) assay is commonly used.

-

React the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature.

-

MDA, a product of lipid peroxidation, forms a colored adduct with TBA, which can be measured spectrophotometrically or fluorometrically.[11][31][32]

-

-

Assay for Glutathione (GSH) Levels:

-

Use a commercially available kit or a standard enzymatic recycling method.

-

In the presence of GSH reductase and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), GSH is reduced, and the resulting TNB is measured colorimetrically.

-

-

Assay for Antioxidant Enzyme Activity:

-

Superoxide Dismutase (SOD): Measure the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals.

-

Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) over time, which can be monitored by the decrease in absorbance at 240 nm.

-

Glutathione Peroxidase (GPx): Measure the rate of NADPH oxidation in a coupled reaction with glutathione reductase.[11][31][32]

-

Assessment of Mitochondrial Dysfunction

Protocol Outline (using Seahorse XF Analyzer):

-

Cell Preparation:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Expose cells to the organomercurial compound for the desired duration.

-

-

Mito Stress Test:

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Sequentially inject mitochondrial inhibitors to measure key parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

The Seahorse XF software calculates the oxygen consumption rate (OCR) in real-time.

-

From the OCR measurements, parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be determined.

-

Experimental and logical Workflows

The following diagrams illustrate typical workflows for assessing the toxicity of organomercuric compounds.

Caption: A generalized workflow for in vivo toxicological assessment of organomercuric compounds.

References

- 1. Methyl-mercury induces apoptosis through ROS-mediated endoplasmic reticulum stress and mitochondrial apoptosis pathways activation in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylmercury induces neuronal cell death by inducing TNF-α expression through the ASK1/p38 signaling pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. phenyl mercuric acetate: Topics by Science.gov [science.gov]

- 5. Methylmercury induces CCL2 expression through activation of NF-κB in human 1321N1 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylmercury Induces Mitochondria- and Endoplasmic Reticulum Stress-Dependent Pancreatic β-Cell Apoptosis via an Oxidative Stress-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. METHYLMERCURY-INDUCED CHANGES IN MITOCHONDRIAL FUNCTION IN STRIATAL SYNAPTOSOMES ARE CALCIUM-DEPENDENT AND ROS-INDEPENDENT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 12. OSHA Hazard Information Bulletins Dimethylmercury | Occupational Safety and Health Administration [osha.gov]

- 13. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation [frontiersin.org]

- 15. In vitro evaluation of inorganic and methyl mercury mediated cytotoxic effect on neural cells derived from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inorganic and organic mercury chloride toxicity to Coturnix: Sensitivity related to age and quantal assessment of physiologic responses [pubs.usgs.gov]

- 18. mdpi.com [mdpi.com]

- 19. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]

- 21. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mercuric ion attenuates nuclear factor-kappaB activation and DNA binding in normal rat kidney epithelial cells: implications for mercury-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. acs.org [acs.org]

- 24. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 28. Methylmercury, an environmental electrophile capable of activation and disruption of the Akt/CREB/Bcl-2 signal transduction pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pharmanow.live [pharmanow.live]

- 31. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vitro cyto- and genotoxicity of organomercurials to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Theophylline in Meralluride Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Meralluride and the Rationale for Combination Therapy

This compound is an organomercuric compound that exerts its diuretic effect by decreasing the reabsorption of sodium and chloride ions in the renal tubules.[1] Despite its efficacy, early formulations of mercurial diuretics were beset by issues of poor solubility, instability, and significant pain and irritation upon intramuscular injection. These challenges necessitated the inclusion of a stabilizing and potentiating agent, a role effectively filled by theophylline. Theophylline, a methylxanthine, possesses its own diuretic, bronchodilator, and smooth muscle relaxant properties, but its primary functions in the this compound formulation were pharmaceutical rather than purely pharmacological.[2][3]

Quantitative Composition of this compound-Theophylline Injection

Historical pharmaceutical preparations of this compound were standardized to a specific ratio of the mercurial compound to theophylline. The most widely recognized formulation, marketed under the trade name Mercuhydrin, contained the following:

| Component | Concentration (per mL) | Equivalent to (per mL) |

| This compound Sodium | 130 mg | 39 mg of Mercury |

| Theophylline | 50 mg | - |

This data is compiled from historical medical literature and represents the standard formulation for intramuscular and subcutaneous injection.

The Multifaceted Role of Theophylline in the Formulation

The incorporation of theophylline into the this compound injection served several critical functions, addressing the chemical and physiological challenges associated with the administration of organomercurial compounds.

Enhancement of Solubility and Stability

Organomercurial compounds like this compound have limited solubility in aqueous solutions, which is a significant hurdle for creating a stable and effective injectable formulation. Theophylline, being more water-soluble, is believed to have acted as a solubilizing agent, forming a more stable complex with the this compound molecule. This would have prevented the precipitation of the active mercurial compound, ensuring a consistent and bioavailable dose in each injection.

Logical Relationship: Theophylline as a Solubilizing Agent

References

The Dawn of Modern Diuresis: A Technical Guide to the Discovery and Initial Applications of Meralluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and initial medical applications of Meralluride, a pivotal organomercurial diuretic that shaped the therapeutic landscape of edema management in the mid-20th century. We delve into the compound's mechanism of action, present quantitative data from early clinical investigations, and detail the experimental protocols that underpinned its development. This document serves as a comprehensive resource for understanding the foundational science of a class of drugs that, despite their eventual replacement due to toxicity, laid the groundwork for modern diuretic therapy.

Discovery and Historical Context

The journey to this compound began with an observation rooted in the treatment of syphilis. Inorganic mercury compounds, such as calomel (mercurous chloride), had been used for this purpose since the 16th century, and a notable side effect was increased urine output.[1] This diuretic property of mercury was revisited in the early 20th century, leading to the development of more complex and potent organic mercurial compounds. These agents became the most powerful diuretics available at the time, though their use was restricted to injection and fraught with the risk of toxicity.[1] this compound (brand name Mercuhydrin) emerged in this era as a key therapeutic agent for managing severe edema.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the reaction of allyl isocyanate with succinamide, followed by the addition of mercury and subsequent complexation with theophylline. The inclusion of theophylline was found to reduce local irritation upon injection and enhance the absorption of the mercurial compound.

A representative synthesis pathway is as follows:

-

Formation of a Substituted Urea: Succinamide is reacted with allyl isocyanate. The reaction proceeds via the cleavage of the succinamide ring.

-

Oxymercuration: The resulting compound undergoes oxymercuration-demercuration. This is achieved by reacting it with mercury(II) acetate in the presence of methanol. This step introduces a methoxy group and a mercury-containing group across the allyl double bond.

-

Complexation with Theophylline: The final step involves the reaction with theophylline, which displaces the acetate group on the mercury atom, forming the stable this compound complex.

Mechanism of Action

This compound exerts its diuretic effect by acting on the kidneys, specifically on the thick ascending limb of the loop of Henle. The primary mechanism involves the inhibition of the Na+/K+/2Cl- symporter located on the luminal membrane of the epithelial cells in this segment of the nephron.

By binding to sulfhydryl groups of proteins within the renal tubules, this compound incapacitates this transporter.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. As a result, a higher concentration of these electrolytes remains in the tubule, osmotically retaining water and leading to a significant increase in urine output (diuresis).

Initial Medical Applications and Efficacy

This compound was primarily indicated for the treatment of edema associated with congestive heart failure, nephrotic syndrome, and hepatic cirrhosis. Its potent diuretic effect made it a valuable tool for managing fluid overload in these conditions.

Quantitative Data from Early Clinical Studies

The following tables summarize quantitative data from early clinical investigations into the effects of this compound.

| Table 1: this compound Excretion in Normal Subjects (n=6) Following a Single 78 mg Dose | ||

| Route of Administration | % of Dose Excreted in 6 Hours | % of Dose Excreted in 24 Hours |

| Intravenous | 68% | 85% |

| Intramuscular | 63% | 81% |

| Subcutaneous | 64% | 82% |

| Data from a 1957 study on the excretion products of this compound. |

| Table 2: Effect of Intravenous this compound (78 mg) on Sodium Excretion in Patients with Congestive Heart Failure | |

| Time Period | Sodium Excretion (mEq) |

| 6-hour control period (pre-administration) | 44 |

| First 6 hours post-administration | 168 |

| Data from a 1957 study, demonstrating a significant increase in natriuresis.[3] |

Experimental Protocols

Clinical Study: Pharmacokinetics and Efficacy in Normal Subjects and Cardiac Patients

This section details a typical experimental protocol from an early clinical study investigating this compound.

-

Objective: To determine the excretion pattern and diuretic effect of this compound administered via different routes in healthy individuals and patients with cardiac failure.

-

Study Population:

-

Group 1: 6 healthy adult subjects.

-

Group 2: 9 adult patients with congestive heart failure and responsive to diuretics.

-

-

Drug Administration:

-

A single 2 ml dose of this compound, equivalent to 78 mg of mercury, was administered.

-

Routes of administration investigated were intravenous, intramuscular, and subcutaneous.

-

-

Data Collection:

-

Urine was collected in 6-hour fractions for a total of 24 hours following drug administration.

-

Control urine samples were collected for 12 hours prior to administration.

-

-

Analytical Methods:

-

Urine samples were analyzed for mercury content using adsorption chromatography with an acid aluminum oxide column.

-

Urinary sodium and potassium excretion rates were also determined.

-

Animal Study: Investigation of Renal Ultrastructural Changes

-

Objective: To examine the effects of this compound on the cellular structures of the rat kidney.

-

Animal Model: Adult rats.

-

Drug Administration: this compound was administered via intraperitoneal injection.

-

Methodology:

-

Following administration, the rats were sacrificed.

-

The kidneys were excised and tissue samples from the cortical and medullary zones were prepared for electron microscopy.

-

-

Key Findings: The study revealed structural changes, such as mitochondrial swelling and vacuolation, primarily in the cells of the proximal tubules, while the distal tubules remained largely unaffected.

Toxicity and Decline in Use

Despite their efficacy, the use of mercurial diuretics, including this compound, was associated with significant toxicity. The primary concerns were:

-

Nephrotoxicity: Prolonged use could lead to damage to the renal tubules.

-

Systemic Mercury Poisoning (Mercurialism): Symptoms could include neurological and gastrointestinal disturbances.

-

Hypersensitivity Reactions: In some cases, administration could lead to severe, and sometimes fatal, hypersensitivity reactions.

The risk of sudden death, although rare, was a major deterrent to the continued use of these compounds.[1] With the development of safer and orally active diuretics, such as the thiazides in the late 1950s, the use of this compound and other mercurial diuretics rapidly declined.

Conclusion

This compound represents a critical chapter in the history of diuretic therapy. Its discovery and application provided physicians with a potent tool to combat life-threatening edema, offering valuable insights into the physiology of the nephron. The quantitative data and experimental protocols from its era of use highlight a rigorous, albeit limited by modern standards, approach to drug evaluation. While its clinical use has been relegated to the past due to its inherent toxicity, the scientific legacy of this compound endures, having paved the way for the development of the safer and more refined diuretic agents that are fundamental to cardiovascular and renal medicine today.

References

- 1. A comparison of the diuretic effects of mercuhydrin (this compound) administered by several routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Meralluride: A Historical Deep Dive into its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of Meralluride, a mercurial diuretic of significant historical importance. The information presented is collates data from historical scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the properties of organomercurial compounds.

Pharmacology

Mechanism of Action

This compound, like other mercurial diuretics, exerts its primary pharmacological effect on the kidneys, specifically by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[1][2] The prevailing mechanism of action from historical literature suggests that the mercuric ion (Hg²⁺) dissociated from the this compound molecule binds to sulfhydryl (-SH) groups of enzymes essential for active chloride and sodium transport in the ascending limb of the loop of Henle.[1] This inhibition of ion reabsorption leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[1] More chloride than sodium is lost, which can lead to hypochloremic alkalosis.[1]

dot

Caption: Mechanism of Action of this compound in the Renal Tubules.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent increase in urine output (diuresis) and the excretion of electrolytes. The onset of action is relatively rapid, with peak effects observed within the first 6 hours after administration.[3] The diuretic effect is characterized by a significant increase in the excretion of sodium and chloride, with a lesser effect on potassium excretion.[3]

Pharmacokinetics

Absorption

This compound was typically administered via intramuscular or intravenous injection.[1] While specific bioavailability data from historical literature is scarce, the onset of diuretic action after intramuscular administration suggests reasonably rapid absorption from the injection site.

Distribution

Metabolism

This compound is primarily excreted from the body unchanged.[3] Chromatographic studies from the 1950s indicated that less than 3-5% of the administered dose is excreted as degradation products.[3] The exact nature of these minor metabolites was not fully elucidated in the available literature.

Excretion

The primary route of excretion for this compound is via the kidneys into the urine.[3] Excretion is rapid, with a significant portion of the drug eliminated within the first 24 hours.[3]

Table 1: Cumulative Excretion of Mercury after a Single 2 ml (78 mg Hg) Dose of this compound in Normal Subjects [3]

| Time (hours) | Route of Administration | Mean Cumulative Excretion (%) |

| 6 | Intravenous | 68 |

| 24 | Intravenous | 85 |

| 6 | Intramuscular | 63 |

| 24 | Intramuscular | 81 |

| 6 | Subcutaneous | 64 |

| 24 | Subcutaneous | 82 |

Table 2: Effect of a Single 2 ml (78 mg Hg) Intravenous Dose of this compound on Sodium Excretion in Normal Subjects [3]

| Time Interval | Mean Sodium Excretion (mEq) |

| 6 hours pre-dose (Control) | 44 |

| First 6 hours post-dose | 168 |

Experimental Protocols

Study of this compound Excretion and Diuretic Effect in Humans (1957)

-

Subjects: The study included normal subjects without evidence of heart failure or renal disease and a group of cardiac patients.[3]

-

Dosage and Administration: A single 2 ml dose of this compound, equivalent to 78 mg of mercury, was administered intravenously, intramuscularly, or subcutaneously.[3]

-

Sample Collection: Urine was collected in 6-hour fractions for a total of 24 hours following drug administration.[3]

-

Analytical Method: The urine samples were passed through an acid adsorbent chromatography column to separate this compound from its degradation products. The fractions were then analyzed for mercury content. Urinary sodium and potassium concentrations were also determined.[3]

dot

Caption: Workflow of a 1950s clinical study on this compound.

Study on the Site of Action of Mercurial Diuretics in Dogs (1950)

-

Animal Model: Trained, unanesthetized dogs were used in a fasting state.[4]

-

Measurements: Glomerular filtration rate was measured by creatinine clearance. Sodium was determined in plasma and urine using an internal standard flame photometer.[4]

-

Procedure: A continuous infusion of 0.85% saline was administered. After a control period, graded doses of a mercurial diuretic (Salyrgan) were given, and urine was collected in 15-minute periods to observe the effects on sodium excretion and filtration rate.[4]

Synthesis

The synthesis of this compound involves a multi-step process. A key intermediate is formed from the reaction of succinamide with allyl isocyanate. This intermediate is then cleaved and subsequently reacts with mercuric acetate in the presence of methanol. The final step involves the addition of theophylline.[5]

dot

Caption: Simplified synthesis pathway for this compound.

Toxicity

A significant factor in the decline of the use of mercurial diuretics, including this compound, was their toxicity profile.[2] The primary concern was nephrotoxicity, with reports of renal tubular damage.[1] Other potential adverse effects included mercurialism (mercury poisoning) and hypersensitivity reactions.[1] The risk of severe, sometimes fatal, reactions, although infrequent, was a major limitation to their therapeutic use.[2]

Conclusion

This compound represents a pivotal chapter in the history of diuretic therapy. Its potent diuretic effect provided a valuable tool for managing edema in an era with limited therapeutic options. However, its use was ultimately curtailed by the development of safer and equally effective non-mercurial diuretics. This historical perspective on this compound's pharmacology and pharmacokinetics offers valuable insights into the principles of drug action and the evolution of drug development, emphasizing the continuous search for therapies with improved safety and efficacy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Thirty years of mercurial diuretics; a review of their history and present status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mercurial diuretic - Wikipedia [en.wikipedia.org]

- 4. A comparative study of the local toxic action of mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Properties of Meralluride and Other Organomercurials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organomercurial compounds, a class of molecules containing a mercury-carbon bond, have a long history of use as antimicrobial agents. Their potent inhibitory effects on a broad spectrum of microorganisms, including bacteria and fungi, are well-documented. This technical guide provides an in-depth analysis of the antimicrobial properties of selected organomercurials, with a focus on the available quantitative data, the experimental methodologies used for their evaluation, and the underlying mechanisms of action. While the diuretic meralluride is known to possess antimicrobial properties, a significant lack of quantitative data in publicly available literature limits a detailed comparative analysis of its efficacy. Therefore, this guide will primarily focus on other historically significant organomercurials, namely thiomersal and phenylmercuric nitrate, for which more extensive antimicrobial data is available. The primary mechanism of antimicrobial action for these compounds involves the irreversible inhibition of sulfhydryl-containing enzymes, leading to the disruption of essential metabolic pathways. Bacterial resistance is primarily mediated by the mer operon, which encodes for enzymes capable of detoxifying mercury compounds. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the antimicrobial potential and toxicological considerations of organomercurial compounds.

Introduction

Organomercurials have been utilized for their antiseptic and preservative properties for over a century.[1] Compounds such as thiomersal and phenylmercuric nitrate have found applications in vaccines, ophthalmic solutions, and topical antiseptics due to their ability to inhibit microbial growth.[2][3] The core of their antimicrobial activity lies in the high affinity of the mercury atom for sulfhydryl groups (-SH) present in the cysteine residues of proteins.[4] This interaction leads to the inactivation of essential enzymes, thereby disrupting vital cellular processes and leading to microbial cell death or stasis.

This compound, an organomercurial diuretic, has also demonstrated antimicrobial effects, notably through the inhibition of the urease enzyme in Proteus mirabilis.[3] The lethal effect on this bacterium was observed to occur at the same concentration that inhibits urease activity, suggesting a direct link between enzyme inhibition and antimicrobial action.[3] However, a comprehensive body of quantitative data on the antimicrobial spectrum and potency of this compound is conspicuously absent from the available scientific literature.

This guide will synthesize the available quantitative antimicrobial data for thiomersal and phenylmercuric nitrate, detail the experimental protocols for antimicrobial susceptibility testing, and provide a visual representation of the key microbial pathways affected by these compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of organomercurials is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for thiomersal and phenylmercuric nitrate against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiomersal against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 6.25 | |

| Pseudomonas aeruginosa | ATCC 27853 | 100 | |

| Candida albicans | ATCC 10231 | 6.25 | |

| Aspergillus brasiliensis | ATCC 16404 | 12.5 |

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylmercuric Nitrate against Ocular Fungi

| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Fusarium spp. | 112 | 0.0156 | 0.0313 | [5] |

| Aspergillus spp. | 94 | 0.0156 | 0.0313 | [5] |

| Alternaria alternata | 10 | 0.0313 | 0.0313 | [5] |

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following sections provide detailed methodologies for the two most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the organomercurial compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) at a concentration at least 100 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

-

-

Preparation of Inoculum:

-

Grow the test microorganism on an appropriate agar medium overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum suspension.

-

Include a growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

Agar Well Diffusion Method for Antimicrobial Activity Screening

The agar well diffusion method is a common technique for screening the antimicrobial activity of a substance.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and a solution of the antimicrobial agent is added to the wells. The agent diffuses through the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Detailed Protocol:

-

Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation of Plates: Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a uniform lawn of microbial growth.

-

Creation of Wells: Aseptically cut wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

-

Application of Antimicrobial Agent: Pipette a fixed volume (e.g., 100 µL) of the organomercurial solution at a known concentration into each well. A negative control (solvent alone) should also be included.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of organomercurials is the non-specific inhibition of sulfhydryl-containing enzymes. Mercury has a high affinity for the thiol groups of cysteine residues in proteins, forming stable mercaptides. This binding disrupts the tertiary structure of enzymes, leading to their inactivation.

Inhibition of Essential Enzymes

A wide range of enzymes are susceptible to inhibition by organomercurials, leading to the disruption of numerous metabolic pathways critical for microbial survival.

-

Urease Inhibition: As mentioned, this compound has been shown to inhibit the urease enzyme in Proteus mirabilis.[3] Urease is a key virulence factor for this bacterium, as it hydrolyzes urea to ammonia, leading to an increase in local pH which is crucial for its pathogenesis in the urinary tract. Inhibition of urease disrupts this process, thereby impeding the bacterium's ability to establish infection.

-

Succinate Dehydrogenase Inhibition: Organomercurials, including this compound, have been reported to inhibit succinate dehydrogenase.[6] This enzyme is a key component of both the citric acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to cell death.

The following diagrams illustrate the general mechanism of enzyme inhibition by organomercurials and a simplified representation of the bacterial resistance mechanism.

Figure 1: General mechanism of enzyme inhibition by organomercurials.

Figure 2: Simplified bacterial resistance mechanism via the mer operon.

Conclusion

Organomercurial compounds exhibit potent antimicrobial activity against a range of bacteria and fungi. The primary mechanism of action involves the inhibition of sulfhydryl-containing enzymes, leading to the disruption of critical metabolic pathways. While quantitative data for compounds like thiomersal and phenylmercuric nitrate are available, there is a significant lack of such data for this compound, hindering a thorough comparative assessment of its antimicrobial efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting standardized antimicrobial susceptibility testing. The visualizations of the mechanism of action and resistance pathways provide a clear overview for researchers. Despite their efficacy, the toxicity of organomercurials remains a major concern, limiting their therapeutic applications. Future research could focus on elucidating the specific enzymatic targets of these compounds in various microorganisms and exploring the potential for developing less toxic derivatives with retained antimicrobial activity.

References

- 1. medium.com [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in medicinal applications of mercury based ... [degruyterbrill.com]

- 4. Reduced Susceptibility of Proteus mirabilis to Triclosan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in medicinal applications of mercury based ... [degruyterbrill.com]

Cellular uptake and metabolism of Meralluride in kidney cells

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Meralluride in Kidney Cells

For Researchers, Scientists, and Drug Development Professionals